![molecular formula C8H5BrO2 B2493239 7-Bromobenzofuran-2(3H)-one CAS No. 2092781-99-0](/img/structure/B2493239.png)
7-Bromobenzofuran-2(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of 7-Bromobenzofuran-2(3H)-one and related compounds involves several innovative approaches. One method developed involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, producing 3-(bromomethylene)isobenzofuran-1(3H)-ones through a radical process (Zheng et al., 2019). Another approach utilizes debrominative decarboxylation or bromodecarboxylation reactions starting from maleic and phthalic anhydrides to prepare 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones (Benneche et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized through various spectroscopic techniques, including NMR and MS spectra, confirming the formation of the desired bromobenzofuran structures under optimal conditions (Shu, 2011).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, enabling the synthesis of complex organic compounds. For instance, domino [Pd]-catalysis has been employed for efficient synthesis, showing broad substrate scope and application in the synthesis of pharmaceutical compounds (Mahendar & Satyanarayana, 2016).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, have been explored to understand their applicability in material science and organic synthesis. The crystal structure and non-classical hydrogen bonding play a significant role in the stabilization of these compounds (Du & Wu, 2020).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with nucleophiles, electrophiles, and its role as an intermediate in the synthesis of benzofuran derivatives, highlight its versatility and potential in synthetic organic chemistry. Various benzofuran derivatives have been synthesized, showcasing the compound's utility in creating condensed systems containing a benzofuran ring (Grinev et al., 1983).
Scientific Research Applications
Synthesis and Chemical Applications
Domino Catalysis in Synthesis Domino [Pd]-catalysis has been utilized for the efficient synthesis of isobenzofuran-1(3H)-ones, including 7-Bromobenzofuran-2(3H)-one derivatives. This method demonstrates broad substrate scope and has been applied in the synthesis of various compounds such as antiplatelet drugs and cytotoxic agonists, highlighting its importance in medicinal chemistry (Mahendar & Satyanarayana, 2016).
Advancements in Bromocyclization Research has developed a direct synthesis method for 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization. This process features a broad substrate scope, offering pathways for further chemical transformations and heterocycle synthesis, illustrating the versatility of these compounds in organic synthesis (Zheng et al., 2019).
Green Chemistry Approaches In the realm of sustainable chemistry, a domino one-pot strategy involving [Cu]-catalysis has been developed for synthesizing isobenzofuran-1(3H)-ones. This method notably uses water as the sole green solvent, indicating a shift towards more environmentally friendly chemical processes (Mahendar & Satyanarayana, 2015).
Biological and Medicinal Applications
Quorum Sensing Inhibitors Compounds derived from this compound, specifically (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones, have shown potential in disrupting microbial communication and biofilm formation, indicating their potential use in addressing antibiotic resistance and infection control (Benneche et al., 2008).
Crystal Structure and Molecular Interaction Studies The molecular and crystal structures of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one, a related compound, have been elucidated, providing insights into the hydrogen bonding interactions in both solution and crystalline states. These findings are crucial for understanding the chemical and physical properties of related this compound derivatives (Власюк et al., 2013).
Heterocyclic Compound Synthesis A novel strategy has been developed for the synthesis of benzofuran skeleton neolignans, starting from compounds related to this compound. This approach provides a pathway to synthesizing complex natural products and pharmaceuticals (Kao & Chern, 2002).
Safety and Hazards
7-Bromobenzofuran-2(3H)-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
7-bromo-3H-1-benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRUQDKCXIOUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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